molecular formula C19H28N2O2 B11260346 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide

Cat. No.: B11260346
M. Wt: 316.4 g/mol
InChI Key: NENSPZNTPUKFFL-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BUTANAMIDE is a complex organic compound with a unique structure that combines elements of both aliphatic and aromatic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of a tetrahydroquinoline derivative followed by the introduction of the butanamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

3,3-DIMETHYL-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can act as a ligand in biochemical assays to study enzyme interactions.

    Industry: It can be used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,3-propanediamine: This compound shares structural similarities but differs in its functional groups and reactivity.

    3-Dimethylamino-1-propanol: Another related compound with different applications and properties.

Uniqueness

3,3-DIMETHYL-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BUTANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

3,3-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide

InChI

InChI=1S/C19H28N2O2/c1-13(2)18(23)21-10-6-7-14-8-9-15(11-16(14)21)20-17(22)12-19(3,4)5/h8-9,11,13H,6-7,10,12H2,1-5H3,(H,20,22)

InChI Key

NENSPZNTPUKFFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC(C)(C)C

Origin of Product

United States

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